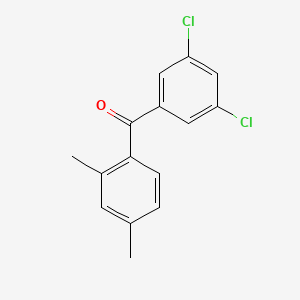

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone

Übersicht

Beschreibung

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone is an organic compound with the molecular formula C15H12Cl2O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 3,5-Dichlorobenzoyl chloride and 2,4-dimethylbenzene.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Anhydrous dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials and catalysts.

Continuous Stirring: Ensuring uniform mixing and reaction efficiency.

Temperature Control: Maintaining optimal reaction temperatures to prevent side reactions.

Purification: Using techniques such as recrystallization or distillation to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. The compound can:

Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression or metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanol: The reduced form of the ketone.

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)carboxylic acid: The oxidized form of the ketone.

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)amine: The amine derivative.

Uniqueness

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

The compound (3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone , often abbreviated as 3,5-DCDMPM, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3,5-DCDMPM features a dichlorophenyl group and a dimethylphenyl group attached to a ketone moiety. This combination of substituents is hypothesized to influence its interaction with biological targets.

- Molecular Formula : C16H14Cl2O

- Molecular Weight : 305.19 g/mol

Biological Activity Overview

The biological activity of 3,5-DCDMPM is primarily assessed through various bioassays aimed at evaluating its efficacy against different cell lines and microbial strains.

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the presence of halogen substituents like chlorine enhances the compound's ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 3-Amino-2-methylbenzo[b][1,4]thiazine | Amino group at position 3 | Antimicrobial | 12.5 |

| 2-(3-Chlorophenyl)-6-fluoroquinazolin-4(3H)-one | Quinazoline core | Anticancer | 8.0 |

| 5-(2-Methylphenyl)-4H-thieno[3,2-c]pyridin-2-one | Thieno-pyridine framework | Anti-inflammatory | 15.0 |

Structure-Activity Relationships (SAR)

The SAR studies reveal that the positioning and nature of substituents significantly affect the biological activity of similar compounds. For example, the presence of electron-withdrawing groups like chlorine in the para or meta positions enhances cytotoxicity against various cancer cell lines.

Key Findings from SAR Studies:

- Chlorine Substitution : Enhances lipophilicity and cellular uptake.

- Dimethyl Substitution : Increases selectivity towards specific protein targets.

- Hydrophobic Interactions : Critical for binding affinity to receptors involved in cancer proliferation.

Case Studies

-

Anticancer Activity :

A study evaluated the anticancer potential of 3,5-DCDMPM against several human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 20 μM against A-431 cells. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with key proteins involved in cell survival pathways . -

Antimicrobial Efficacy :

In vitro assays showed that 3,5-DCDMPM exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 16 μg/mL for Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic candidate .

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c1-9-3-4-14(10(2)5-9)15(18)11-6-12(16)8-13(17)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENBILWASAFEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371066 | |

| Record name | (3,5-DICHLOROPHENYL)(2,4-DIMETHYLPHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-29-1 | |

| Record name | (3,5-DICHLOROPHENYL)(2,4-DIMETHYLPHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.